Structural Differentiation from Classical μ-Opioid 3,8-Diazabicyclo[3.2.1]octane Analgesics
The target compound is structurally differentiated from the prototypical μ-opioid DBO agonists DBO 17 and DBO 11 by its N3-substituent: the target carries a basic N3-(diethylamino)ethyl side chain, whereas DBO 17/11 and most active class members feature an N3-cinnamyl or N3-arylpropenyl fragment [1]. In the DBO class, the N3-cinnamyl-8-propionyl regioisomer (DBO-I) and the reversed N3-propionyl-8-cinnamyl isomer (DBO-II) show distinct μ-receptor affinities, indicating that the position of the lipophilic arylalkenyl group relative to the propionyl is a critical potency determinant [2]. The introduction of a flexible, ionizable diethylaminoethyl chain in the target compound replaces the flat, hydrophobic cinnamyl region, which is predicted to alter the ligand's docking pose within the MOR binding pocket and modify its interaction with the conserved Asp147 residue.
| Evidence Dimension | N3-Substituent Structure (pharmacophoric region) |
|---|---|
| Target Compound Data | N3-(CH2)2-N(Et)2 (basic, flexible, protonatable at physiological pH) |
| Comparator Or Baseline | DBO 17 (N3-cinnamyl, rigid, hydrophobic); DBO 11 (N3-substituted cinnamyl); DBO regioisomers I (N3-cinnamyl-8-propionyl) and II (N3-propionyl-8-cinnamyl) [1] [2] |
| Quantified Difference | Physicochemical divergence: predicted pKa ~9.5 for target's tertiary amine vs. no ionizable group on cinnamyl comparators; calculated logP reduction of ~1.5–2.0 units relative to DBO 17 (estimated via fragment-based methods). No head-to-head binding data available. |
| Conditions | In silico structural comparison; no direct binding or functional assay data for the target compound. |
Why This Matters
This structural distinction means that potency, selectivity, and PK data generated for N3-cinnamyl-DBO analgesics cannot be extrapolated to the target compound, making specific procurement essential for projects exploring biased MOR signaling or reduced blood-brain barrier penetration.
- [1] Pinna, G.A., et al. (1997). Antinociceptive action of DBO 17 and DBO 11 in mice: two 3,8 diazabicyclo (3.2.1.) octane derivates with selective mu opioid receptor affinity. Naunyn-Schmiedeberg's Archives of Pharmacology, 356(5), 612-618. View Source
- [2] Cignarella, G., et al. (1999). Benzocondensed derivatives as rigid analogues of the μ-opioid agonist 3(8)-cinnamyl-8(3)-propionyl-3,8-diazabicyclo[3.2.1]octanes: synthesis, modeling, and affinity. European Journal of Medicinal Chemistry, 34(8), 685-696. View Source
